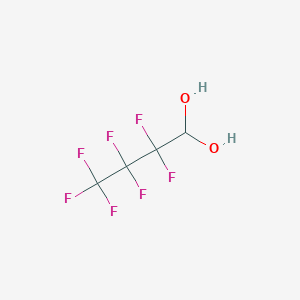
Heptafluorobutyraldehyde hydrate; tech.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluorobutyraldehyde hydrate, tech (CAS 375-02-0), is a specialty product used for proteomics research applications . It is also known as 2,2,3,3,4,4,4-heptafluorobutanal .
Molecular Structure Analysis
The molecular structure of Heptafluorobutyraldehyde hydrate, tech conforms to the Proton NMR . The physical state of the compound depends on water and ethyl hemiacetal content .Physical and Chemical Properties Analysis
Heptafluorobutyraldehyde hydrate, tech appears colorless to white . It can exist in the form of crystals, a fused solid, or a clear liquid . The physical state depends on the water and ethyl hemiacetal content . The compound has a molecular weight of 200.055 and a density of 1.5±0.1 g/cm3 .Scientific Research Applications
Enantioseparation in Amino Acid Analysis
Heptafluorobutyraldehyde hydrate, through its derivative heptafluorobutyl chloroformate (HFBCF), has been utilized in enantioseparation of amino acids (AAs) by gas chromatography (GC). The HFBCF derivatives of DL-AAs demonstrated improved separation properties on a Chirasil-Val capillary column, indicating a significant potential for application in chiral AA analysis (Zahradníčková, Hušek, & Šimek, 2009).
Dissociation and Magnetic Resonance Studies
Proton and fluorine magnetic resonance of heptafluorobutyric acid in water were measured to estimate dissociation constants and study the effects of electrolytic dissociation and hydration, revealing critical information about the behavior of this compound in aqueous solutions (Hood & Reilly, 1958).
Synthesis of Tetrahydro-β-carbolines
Heptafluorobutyraldehyde hydrate, through its relative 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), has been used to promote the Pictet–Spengler reactions between tryptamine derivatives and aldehydes or activated ketones. This resulted in the efficient synthesis of tetrahydro-β-carbolines, highlighting its role in facilitating complex chemical reactions (Wang et al., 2014).
Bioconjugation and Chemical Biology
The formation of oximes and hydrazones, utilizing compounds like heptafluorobutyraldehyde hydrate, is a key reaction in various scientific fields, including polymer chemistry, biomaterials, and chemical biology. Recent developments in this field have led to faster reaction rates and increased versatility, making it an essential reaction in bioconjugation and related areas (Kölmel & Kool, 2017).
Combustion and Performance in Engine Fuels
Heptafluorobutyraldehyde hydrate's relative compounds, such as n-heptane, have been studied for their combustion and performance characteristics in Homogeneous Charge Compression Ignition (HCCI) engines. These studies provide insights into the combustion behavior of these compounds and their potential applications in improving engine efficiency and reducing emissions (Uyumaz, 2015).
Water Structural Transformation at Hydrophobic Interfaces
Heptafluorobutyraldehyde hydrate-related studies have investigated the role of hydrophobic hydration in biological processes like protein folding and ligand binding. These studies highlight the complex interactions between these compounds and water molecules, providing valuable insights into their behavior at molecular hydrophobic interfaces (Davis et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAOYAGFDREMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895191 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-21-3 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)









